molecular formula C12H11NO2S B1297956 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid CAS No. 1715-13-5

4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid

Cat. No. B1297956
CAS RN: 1715-13-5
M. Wt: 233.29 g/mol
InChI Key: SHTQXYWTNXSOLW-UHFFFAOYSA-N
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Description

The compound 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid is a chemical structure that is part of a broader class of compounds that have been synthesized and studied for various applications, including organic light-emitting devices and potential plant growth regulators. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids and its derivatives involves a four-step process starting from 3-benzylidenephthalide . Similarly, the synthesis of a compound with a thiophene ring attached to a benzoic acid moiety via a hydrazide linker was achieved through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using computational methods such as density functional theory (DFT) . For example, the dihedral angle between the benzene and thiophene ring in one of the compounds was found to be 14.9°, indicating a certain degree of planarity in the molecule . The molecular structure is crucial as it can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical behavior of these compounds in solution can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The presence of the thiophene ring and its interaction with other functional groups can also lead to specific reactivity patterns, such as intramolecular charge transfer, which has been studied using spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the stability of the molecule can arise from hyperconjugative interactions and charge delocalization . The presence of intermolecular hydrogen bonding can also affect the stability and melting point of the compound, as seen in the analysis of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, which is stable below 298 °C . Additionally, the electronic properties, such as the frontier molecular orbital energies, are important for understanding the reactivity and potential applications of the compound .

Scientific Research Applications

Degradation and Environmental Implications

Advanced oxidation processes (AOPs) are employed to degrade various recalcitrant compounds, including pharmaceuticals, in water treatment. For instance, the degradation of acetaminophen (ACT) through AOPs has been studied, revealing the formation of multiple by-products, including benzoic acid derivatives. These studies provide insights into the environmental fate of such compounds and their potential ecological impacts (Qutob et al., 2022).

Pharmaceutical Applications

The stability and degradation pathways of pharmaceutical compounds are crucial for their efficacy and safety. Research into nitisinone, a therapeutic agent for hereditary metabolic diseases, has identified degradation products, including benzoic acid derivatives, under various conditions. Such studies are essential for understanding the stability and potential risks associated with pharmaceuticals (Barchańska et al., 2019).

Biological Activity and Potential Carcinogenicity

The substitution of aromatic rings with thiophene analogues in certain compounds has been evaluated for potential carcinogenicity. This research provides valuable information on the biological activity and safety profiles of such compounds, which is crucial for their development and application in various fields (Ashby et al., 1978).

Impact on Gut Functions

Benzoic acid, widely used as a preservative, has been studied for its effects on gut functions. Research indicates that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, immunity, and microbiota, highlighting its potential benefits beyond preservation (Mao et al., 2019).

Proteostasis Maintenance

4-Phenylbutyric acid, a compound related to benzoic acid, has been investigated for its ability to maintain proteostasis. It acts as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. Such properties are being explored for therapeutic applications in diseases associated with protein misfolding (Kolb et al., 2015).

Safety and Hazards

The safety information available indicates that “4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(thiophen-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)9-3-5-10(6-4-9)13-8-11-2-1-7-16-11/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTQXYWTNXSOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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